molecular formula C19H18N2O6 B341221 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341221
M. Wt: 370.4 g/mol
InChI Key: ZLXYUUPCBPJOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound that features both nitrophenyl and methylphenyl groups

Preparation Methods

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the methylphenyl group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C19H18N2O6/c1-13-2-6-15(7-3-13)20-18(23)10-11-19(24)27-12-17(22)14-4-8-16(9-5-14)21(25)26/h2-9H,10-12H2,1H3,(H,20,23)

InChI Key

ZLXYUUPCBPJOOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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